25-Hydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9)
Overview
Description
25-Hydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) is a deuterated form of 25-Hydroxy Vitamin D2, also known as 25-hydroxyergocalciferol. This compound is a metabolite of Vitamin D2 and plays a crucial role in the regulation of calcium and phosphate metabolism in the body. It is often used as a biomarker to assess Vitamin D status in clinical settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 25-Hydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) typically involves the hydroxylation of ergocalciferol (Vitamin D2). The process begins with the deuteration of ergocalciferol to introduce deuterium atoms at specific positions. This is followed by hydroxylation at the 25th carbon position. The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the selective introduction of hydroxyl groups and deuterium atoms.
Industrial Production Methods
Industrial production of 25-Hydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) involves large-scale synthesis using advanced chemical engineering techniques. The process includes the use of high-purity reagents and sophisticated equipment to achieve the desired isotopic labeling and hydroxylation. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
25-Hydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) undergoes various chemical reactions, including:
Oxidation: Conversion to 1,25-dihydroxy Vitamin D2.
Reduction: Formation of less active metabolites.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Commonly employs reducing agents like sodium borohydride.
Substitution: Utilizes reagents like halogens or alkylating agents under controlled conditions.
Major Products Formed
1,25-Dihydroxy Vitamin D2: The active form of Vitamin D2, crucial for calcium homeostasis.
Deuterated Metabolites: Various deuterated forms resulting from substitution reactions.
Scientific Research Applications
25-Hydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) has numerous applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for the quantification of Vitamin D metabolites.
Biology: Studies on the metabolism and function of Vitamin D in biological systems.
Medicine: Assessment of Vitamin D status in patients and research on Vitamin D-related diseases.
Industry: Production of deuterated compounds for research and pharmaceutical applications.
Mechanism of Action
25-Hydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) exerts its effects by binding to the Vitamin D receptor (VDR) in target cells. This binding activates the receptor, leading to the regulation of gene expression involved in calcium and phosphate metabolism. The compound is converted to its active form, 1,25-dihydroxy Vitamin D2, which enhances calcium absorption in the intestines, promotes bone mineralization, and modulates immune function.
Comparison with Similar Compounds
Similar Compounds
25-Hydroxy Vitamin D3: The D3 analog of 25-Hydroxy Vitamin D2, derived from cholecalciferol.
1,25-Dihydroxy Vitamin D2: The active form of Vitamin D2.
1,25-Dihydroxy Vitamin D3: The active form of Vitamin D3.
Uniqueness
25-Hydroxy Vitamin D2 (26,26,26,27,27,27,28,28,28-d9) is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in metabolic studies. Its isotopic labeling makes it a valuable tool in research applications, particularly in mass spectrometry and pharmacokinetics.
Properties
IUPAC Name |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(E,2R,5S)-7,7,7-trideuterio-6-hydroxy-5,6-bis(trideuteriomethyl)hept-3-en-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O2/c1-19-10-14-24(29)18-23(19)13-12-22-8-7-17-28(6)25(15-16-26(22)28)20(2)9-11-21(3)27(4,5)30/h9,11-13,20-21,24-26,29-30H,1,7-8,10,14-18H2,2-6H3/b11-9+,22-12+,23-13-/t20-,21+,24+,25-,26+,28-/m1/s1/i3D3,4D3,5D3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKIIUAXZGLUND-FJFLZLKFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201098818 | |
Record name | (1S,3Z)-4-Methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-5-hydroxy-1-methyl-4,5-di(methyl-d3)-2-hexen-1-yl-6,6,6-d3]-7a-methyl-4H-inden-4-ylidene]ethylidene]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201098818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202355-80-3 | |
Record name | (1S,3Z)-4-Methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-5-hydroxy-1-methyl-4,5-di(methyl-d3)-2-hexen-1-yl-6,6,6-d3]-7a-methyl-4H-inden-4-ylidene]ethylidene]cyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1202355-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S,3Z)-4-Methylene-3-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E,4S)-5-hydroxy-1-methyl-4,5-di(methyl-d3)-2-hexen-1-yl-6,6,6-d3]-7a-methyl-4H-inden-4-ylidene]ethylidene]cyclohexanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201098818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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